(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl-substituted aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves the protection of an amino acid derivative with a Boc group. The process begins with the amino acid, which undergoes a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction conditions usually involve an organic solvent like dichloromethane and are carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other parts of the molecule.
Substitution: The Boc group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection of the Boc group, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group with TFA results in the formation of the free amine, while reduction reactions can yield various reduced derivatives of the original compound.
Scientific Research Applications
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature and functional groups.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound’s unique reactivity makes it valuable in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its ability to act as a protected amino acid derivative. The Boc group provides stability during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine. This allows for further functionalization and incorporation into larger molecular frameworks. The trifluoromethyl group enhances the compound’s lipophilicity and can influence its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive but less stable during synthesis.
(S)-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but without the trifluoromethyl group, resulting in different reactivity and biological properties.
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid: Contains a chloro substituent instead of a trifluoromethyl group, affecting its electronic properties and reactivity.
Uniqueness
The presence of both the Boc protecting group and the trifluoromethyl-substituted aromatic ring makes (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid unique. The Boc group provides stability and ease of handling during synthesis, while the trifluoromethyl group imparts distinct electronic and lipophilic properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(8-12(20)21)9-6-4-5-7-10(9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZRXQICSTZZKP-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427488 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500770-77-4 |
Source
|
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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